molecular formula C8H4N6 B174044 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS No. 119270-27-8

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Cat. No.: B174044
CAS No.: 119270-27-8
M. Wt: 184.16 g/mol
InChI Key: NXEKAPRNZKNMOD-UHFFFAOYSA-N
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Description

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is a heterocyclic compound with the molecular formula C₈H₄N₆. It is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with amino and dicarbonitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The reaction is carried out in pyridine under reflux conditions for several hours, depending on the specific aminoazole used . The general reaction scheme is as follows:

    Starting Materials: Appropriate aminoazole and (ethoxymethylidene)malononitrile.

    Reaction Conditions: Heating under reflux in pyridine for 1-7 hours.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

    Cycloaddition: Sodium azide in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to adenosine receptors, potentially modulating their activity. Additionally, the presence of electron-withdrawing substituents in the pyrimidine ring enhances its biological activity .

Comparison with Similar Compounds

  • 7-Amino-1,2,4-triazolo[1,5-a]pyrimidine-6-carbonitrile
  • 4,7-Dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Comparison: 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is unique due to its specific substitution pattern and the presence of both amino and dicarbonitrile groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N6/c9-1-5-3-12-8-6(2-10)4-13-14(8)7(5)11/h3-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEKAPRNZKNMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C=NN2C(=C1C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352298
Record name 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119270-27-8
Record name 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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